
nitric acid;10H-phenoxazine-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nitric acid;10H-phenoxazine-3,7-diamine is a compound that combines the properties of nitric acid and phenoxazine derivatives. Phenoxazine derivatives are known for their wide range of applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Preparation Methods
The synthesis of nitric acid;10H-phenoxazine-3,7-diamine involves several steps. Phenoxazine derivatives are typically synthesized through oxidative cyclization of diphenylamines or 1,2-diaminobenzenes . The reaction conditions often involve the use of oxidizing agents such as potassium permanganate or ferric chloride. Industrial production methods may involve large-scale oxidative cyclization processes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Nitric acid;10H-phenoxazine-3,7-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
Nitric acid;10H-phenoxazine-3,7-diamine has numerous scientific research applications. In chemistry, it is used as a photoredox catalyst and in dye-sensitized solar cells due to its potent electron-donating capacity . In biology and medicine, phenoxazine derivatives have shown antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory, and antibiotic properties . This compound is also used in organic light-emitting diodes and thermally activated delayed fluorescence diodes .
Mechanism of Action
The mechanism of action of nitric acid;10H-phenoxazine-3,7-diamine involves its interaction with molecular targets and pathways. Phenoxazine derivatives are known to interact with various enzymes and receptors, leading to their diverse biological activities . For example, actinomycin D, which contains a phenoxazine moiety, functions as an antibiotic and anticancer agent by intercalating into DNA and inhibiting RNA synthesis .
Comparison with Similar Compounds
Properties
CAS No. |
651006-10-9 |
|---|---|
Molecular Formula |
C12H12N4O4 |
Molecular Weight |
276.25 g/mol |
IUPAC Name |
nitric acid;10H-phenoxazine-3,7-diamine |
InChI |
InChI=1S/C12H11N3O.HNO3/c13-7-1-3-9-11(5-7)16-12-6-8(14)2-4-10(12)15-9;2-1(3)4/h1-6,15H,13-14H2;(H,2,3,4) |
InChI Key |
GBJRMGBHJNQUEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)OC3=C(N2)C=CC(=C3)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


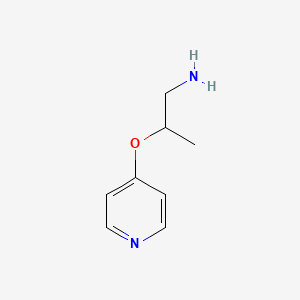
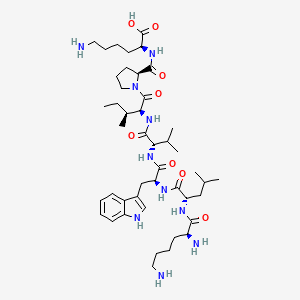
![Thiourea, N,N'-bis[(3-bromophenyl)-4-morpholinylmethyl]-](/img/structure/B12602828.png)

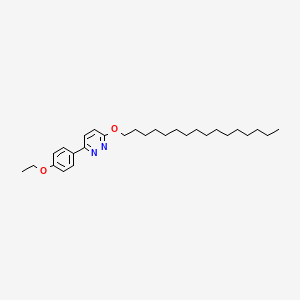
![(7R)-7-Methyl-7H-furo[3,2-h][2]benzopyran-3,9(2H,6H)-dione](/img/structure/B12602838.png)
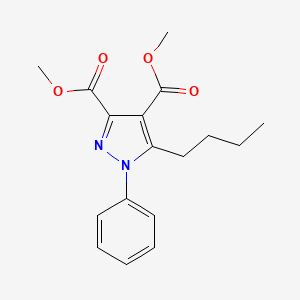
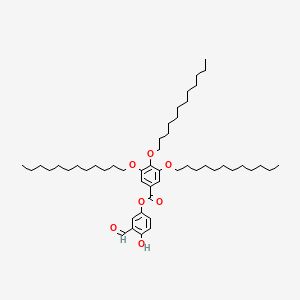
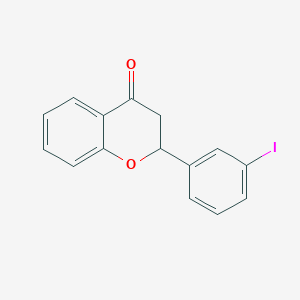
![2,5-Diazaspiro[3.4]octane, 2-(3-pyridinyl)-](/img/structure/B12602870.png)
![Pyrido[3,4-b]pyrazin-2(1H)-one, 1-(2-ethoxyethyl)-7-(6-methoxy-3-pyridinyl)-3-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12602889.png)
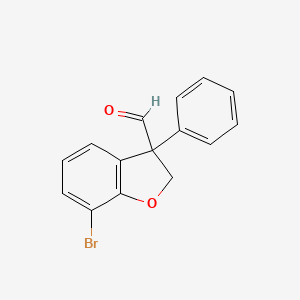
![2,5-Diazaspiro[3.4]octan-1-one, 2-(4-methoxyphenyl)-, (4R)-](/img/structure/B12602901.png)

